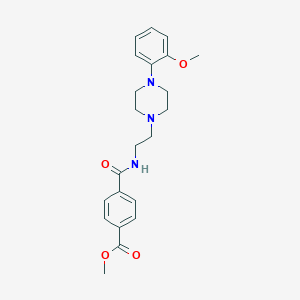
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid is a complex organic compound with the molecular formula C29H50O4 and a molecular mass of 462.70 g/mol . This compound is known for its unique structure, which includes a hexyl group, a hydroxy group, and a phenylmethoxy group attached to a hexadecanoic acid backbone. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexyl Chain: The hexyl chain can be introduced through a Grignard reaction, where a hexyl magnesium bromide reacts with an appropriate aldehyde or ketone.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a reduction reaction, such as the reduction of a ketone or aldehyde using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Attachment of the Phenylmethoxy Group: The phenylmethoxy group can be introduced through an etherification reaction, where a phenol reacts with an appropriate alkyl halide in the presence of a base like potassium carbonate (K2CO3).
Formation of the Hexadecanoic Acid Backbone: The final step involves the formation of the hexadecanoic acid backbone through a series of condensation and oxidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help optimize reaction conditions, reduce waste, and improve overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the hexadecanoic acid backbone can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other strong reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and phenylmethoxy groups may play a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
2-Hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid can be compared with other similar compounds, such as:
Hexadecanoic acid: Lacks the hexyl, hydroxy, and phenylmethoxy groups, making it less complex and less specific in its interactions.
3-Hydroxyhexadecanoic acid: Lacks the hexyl and phenylmethoxy groups, making it less hydrophobic and less specific in its interactions.
5-Phenylmethoxyhexadecanoic acid: Lacks the hexyl and hydroxy groups, making it less polar and less specific in its interactions.
The unique combination of the hexyl, hydroxy, and phenylmethoxy groups in this compound makes it a versatile and valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
112763-98-1 |
|---|---|
Formule moléculaire |
C29H50O4 |
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
2-hexyl-3-hydroxy-5-phenylmethoxyhexadecanoic acid |
InChI |
InChI=1S/C29H50O4/c1-3-5-7-9-10-11-12-13-17-21-26(33-24-25-19-15-14-16-20-25)23-28(30)27(29(31)32)22-18-8-6-4-2/h14-16,19-20,26-28,30H,3-13,17-18,21-24H2,1-2H3,(H,31,32) |
Clé InChI |
NYMBAVXCWMVOCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



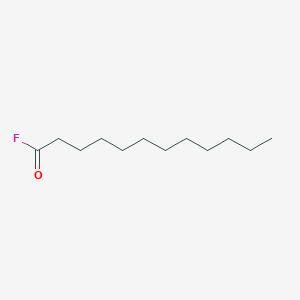
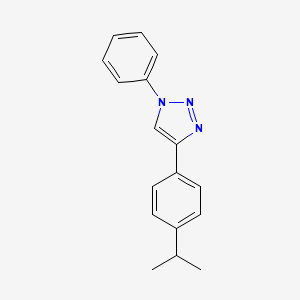


![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
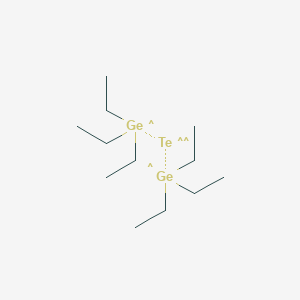
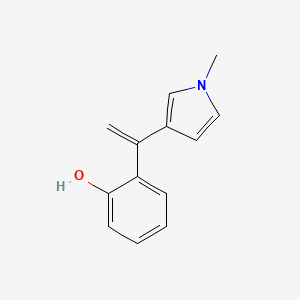

![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)
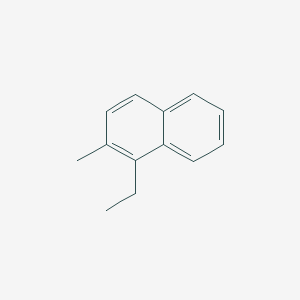
stannane](/img/structure/B14139028.png)
